molecular formula C7H6N2O5 B14294871 4-Methyl-2,4-dinitrocyclohexa-2,5-dien-1-one CAS No. 125065-88-5

4-Methyl-2,4-dinitrocyclohexa-2,5-dien-1-one

Cat. No.: B14294871
CAS No.: 125065-88-5
M. Wt: 198.13 g/mol
InChI Key: MHTXVAUYCVKTPV-UHFFFAOYSA-N
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Description

4-Methyl-2,4-dinitrocyclohexa-2,5-dien-1-one is an organic compound characterized by its unique structure, which includes a cyclohexadienone ring substituted with methyl and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2,4-dinitrocyclohexa-2,5-dien-1-one typically involves nitration reactions. One common method includes the nitration of 4-methylphenol (p-cresol) using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the dinitro compound.

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2,4-dinitrocyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions typically yield amines or hydroxylamines.

    Substitution: Electrophilic substitution reactions can occur at the nitro groups or the methyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Amines and hydroxylamines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

4-Methyl-2,4-dinitrocyclohexa-2,5-dien-1-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-2,4-dinitrocyclohexa-2,5-dien-1-one involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. These interactions can result in the modulation of enzymatic activity, disruption of cellular processes, and induction of oxidative stress.

Comparison with Similar Compounds

  • 2,6-Di-tert-butyl-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one
  • 4,4-Dimethyl-2-cyclohexen-1-one
  • 2,6-Dimethyl-3,5-dinitrocyclohexa-2,5-diene-1-one

Comparison: 4-Methyl-2,4-dinitrocyclohexa-2,5-dien-1-one is unique due to the presence of both methyl and nitro groups on the cyclohexadienone ring. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, the presence of nitro groups enhances its potential as an oxidizing agent and its ability to participate in redox reactions, setting it apart from other cyclohexadienone derivatives.

Properties

CAS No.

125065-88-5

Molecular Formula

C7H6N2O5

Molecular Weight

198.13 g/mol

IUPAC Name

4-methyl-2,4-dinitrocyclohexa-2,5-dien-1-one

InChI

InChI=1S/C7H6N2O5/c1-7(9(13)14)3-2-6(10)5(4-7)8(11)12/h2-4H,1H3

InChI Key

MHTXVAUYCVKTPV-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC(=O)C(=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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